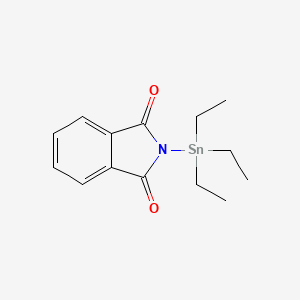

Triethyltin phthalimide

CAS No.: 53583-69-0

Cat. No.: VC17060452

Molecular Formula: C14H19NO2Sn

Molecular Weight: 352.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53583-69-0 |

|---|---|

| Molecular Formula | C14H19NO2Sn |

| Molecular Weight | 352.02 g/mol |

| IUPAC Name | 2-triethylstannylisoindole-1,3-dione |

| Standard InChI | InChI=1S/C8H5NO2.3C2H5.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |

| Standard InChI Key | OTTQJYPKVDFFHD-UHFFFAOYSA-M |

| Canonical SMILES | CC[Sn](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |

Introduction

Synthesis and Reactivity

Preparation Methods

Triethyltin phthalimide is synthesized via the reaction of triethyltin oxide with phthalimide under mild conditions. A metal-free approach involves treating phthalimide with triethyltin chloride in the presence of a base, as outlined in a general procedure for N-trialkyltin imides :

This method avoids harsh reagents and operates at room temperature, yielding the product in high purity . Alternative routes may involve transmetalation reactions or the use of pre-functionalized phthalimide derivatives, though these are less commonly reported.

Chemical Reactivity

The triethyltin group imparts electrophilicity to the nitrogen center, enabling nucleophilic substitution reactions. For example, the Sn–N bond in triethyltin phthalimide can undergo cleavage in the presence of nucleophiles such as amines or thiols, releasing the phthalimide anion and forming triethyltin derivatives . This reactivity parallels that of potassium phthalimide in the Gabriel synthesis, where the phthalimide acts as a protected amine precursor .

The compound’s stability in aqueous environments is limited due to hydrolysis of the Sn–N bond, particularly under acidic or alkaline conditions. Hydrolysis products may include triethyltin hydroxide and phthalic acid derivatives, which have distinct toxicological profiles .

Applications in Synthetic Chemistry

While direct applications of triethyltin phthalimide are sparsely documented, its structural analogs suggest potential roles:

-

Precursor to Organotin Reagents: Triethyltin phthalimide could serve as an intermediate in synthesizing triorganotin compounds used in catalysis or polymer stabilization. For instance, triethyltin derivatives are employed as heat stabilizers in polyvinyl chloride (PVC) production .

-

Masked Amine Synthesis: Similar to other phthalimides, it may act as a protecting group for amines in multi-step organic syntheses. The triethyltin moiety could facilitate subsequent functionalization via Stille coupling or other cross-coupling reactions .

Toxicological and Environmental Implications

Neurotoxicity Mechanisms

Triethyltin (TET) compounds, including triethyltin phthalimide, are notorious for inducing neurotoxicity. Studies on TET chloride reveal that it disrupts mitochondrial function, leading to cerebral edema and neuronal apoptosis . The mechanism involves inhibition of adenosine triphosphate (ATP) synthesis and generation of reactive oxygen species (ROS), which damage cellular membranes and DNA .

Cytotoxicity Profiling

Phthalimide derivatives exhibit dose-dependent cytotoxicity, as demonstrated in studies on murine tumor cells. For example, compound 4 (a phthalimide analog) induced membrane disruption and mitochondrial depolarization in Sarcoma 180 cells at concentrations of 22.5–45 µM . While triethyltin phthalimide’s specific effects are unstudied, its decomposition into triethyltin species suggests similar cytotoxic pathways.

Environmental Persistence

Organotin compounds are persistent environmental pollutants due to their stability and bioaccumulation potential. Triethyltin phthalimide’s lipophilic nature enables penetration into biological membranes, posing risks to aquatic organisms and mammals . Regulatory frameworks, such as the International Maritime Organization’s ban on organotin antifouling paints, highlight the ecological concerns associated with these compounds .

Comparative Analysis of Organotin Phthalimides

To contextualize triethyltin phthalimide’s properties, Table 1 compares it with related organotin derivatives:

Table 1: Properties of Selected Organotin Phthalimides

Research Gaps and Future Directions

-

Synthetic Optimization: Developing greener synthesis methods, such as photochemical or electrochemical routes, could reduce reliance on toxic tin precursors .

-

Toxicokinetic Studies: Detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of triethyltin phthalimide are needed to assess its human health risks.

-

Environmental Monitoring: Advanced analytical techniques (e.g., HPLC-MS/MS) should be employed to detect triethyltin phthalimide in environmental matrices, informing regulatory policies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume